N-[4-(Dodecyloxy)benzoyl]glycine
Description
N-[4-(Dodecyloxy)benzoyl]glycine is a glycine derivative featuring a benzoyl group substituted with a dodecyloxy chain (C₁₂H₂₅O) at the para position. Its molecular formula is C₂₁H₃₃NO₄, with an average molecular mass of 363.50 g/mol. The dodecyloxy group imparts significant lipophilicity, making the compound suitable for applications requiring amphiphilic properties, such as surfactant design or polymeric materials (e.g., in , it is part of the polymer P3T-DDTPA).
Properties
CAS No. |
823780-47-8 |
|---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[(4-dodecoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-16-26-19-14-12-18(13-15-19)21(25)22-17-20(23)24/h12-15H,2-11,16-17H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
VTVRXSDIYXFXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[4-(dodecyloxy)benzoyl]- typically involves the reaction of glycine with 4-(dodecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Glycine, N-[4-(dodecyloxy)benzoyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Glycine, N-[4-(dodecyloxy)benzoyl]- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in modifying proteins and peptides. It can be used to create modified peptides with enhanced stability and bioactivity .
Medicine: In medicine, Glycine, N-[4-(dodecyloxy)benzoyl]- is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for targeted drug delivery applications .
Industry: Industrially, this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature allows it to act as an effective surfactant in various applications .
Mechanism of Action
The mechanism of action of Glycine, N-[4-(dodecyloxy)benzoyl]- involves its interaction with molecular targets through its benzoyl and dodecyloxy groups. The benzoyl group can interact with aromatic residues in proteins, while the dodecyloxy chain can insert into lipid membranes, altering their properties. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-[4-(Dodecyloxy)benzoyl]glycine and Analogs
Key Differences:
Lipophilicity :
- The dodecyloxy chain in this compound enhances lipid solubility compared to shorter-chain analogs like N-[4-(Trifluoroethoxy)benzoyl]glycine. This property is critical for membrane interaction in polymeric materials .
- Sivelestat’s sulfonamide and pivaloyloxy groups balance hydrophilicity and target binding, enabling its use as a water-soluble drug .
Biological Activity: Sivelestat’s sulfonamide moiety enables specific inhibition of neutrophil elastase, a mechanism absent in non-sulfonamide analogs like N-[4-(Acetamidomethyl)benzoyl]glycine . Fluorinated derivatives (e.g., trifluoroethoxy) exhibit enhanced metabolic stability, useful in radiopharmaceuticals (e.g., fluorine-18 labeled glycine derivatives in ) .
Synthetic Utility :
- N-[4-(Acetamidomethyl)benzoyl]glycine serves as a precursor for hydrazide and isothiocyanate derivatives (), whereas the dodecyloxy variant is tailored for macromolecular assemblies .
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